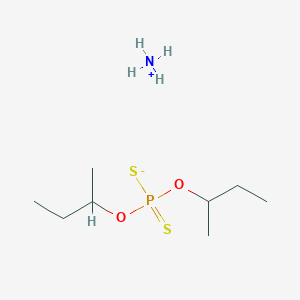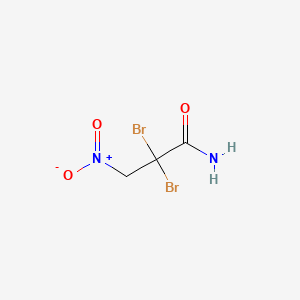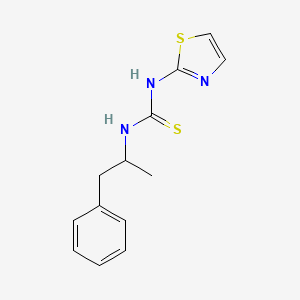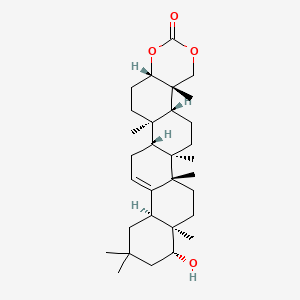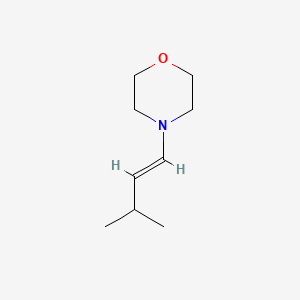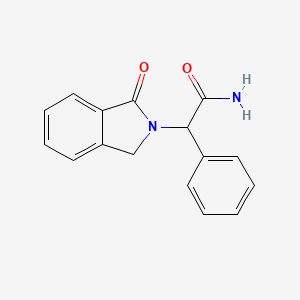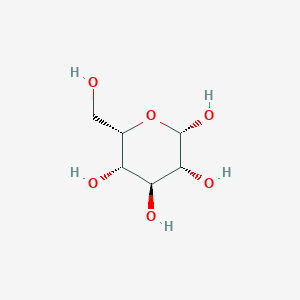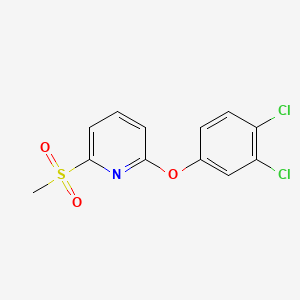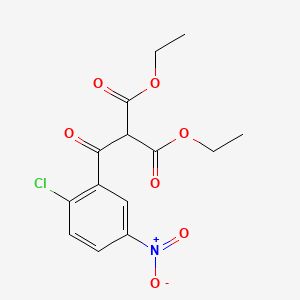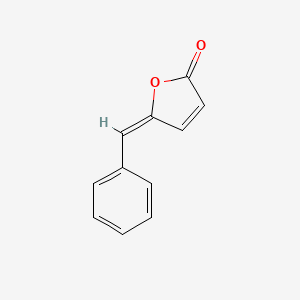
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3 and a molecular weight of 287.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a 2-methylbenzylcarbamoyl moiety attached to a benzene ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 2-methylbenzylamine with a suitable carbonyl compound, such as 2-fluorobenzoyl chloride, to form the benzylcarbamoyl intermediate. This reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Boronic Acid Formation: The benzylcarbamoyl intermediate is then subjected to a borylation reaction using a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The major product formed is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents, such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to the corresponding alcohol using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
科学的研究の応用
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine and threonine residues in proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用機序
The mechanism of action of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is primarily attributed to the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. In the context of protease inhibition, the boronic acid group interacts with the active site serine or threonine residues, forming a tetrahedral adduct that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme’s activity.
類似化合物との比較
Similar Compounds
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid: Similar structure but with a different position of the methyl group on the benzene ring.
2-Fluoro-5-(3-methylbenzylcarbamoyl)benzeneboronic acid: Similar structure but with different positions of the fluoro and methyl groups on the benzene ring.
Uniqueness
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is unique due to the specific positioning of the fluoro and methylbenzylcarbamoyl groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and potential drug development.
特性
分子式 |
C15H15BFNO3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
[2-fluoro-3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-5-2-3-6-11(10)9-18-15(19)12-7-4-8-13(14(12)17)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
InChIキー |
VWRTZXQHIDWRKI-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2C)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-Chlorophenyl)-8-methylquinolin-4-YL]-2-(dihexylamino)ethanol hydrochloride](/img/structure/B12656228.png)
